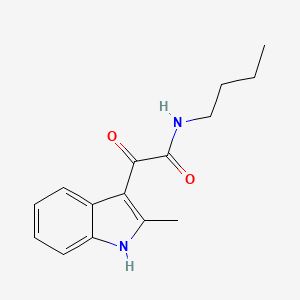

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

BenchChem offers high-quality N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-4-9-16-15(19)14(18)13-10(2)17-12-8-6-5-7-11(12)13/h5-8,17H,3-4,9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICFAPNYVWECNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

[1]

Executive Summary

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a functionalized indole derivative belonging to the indole-3-glyoxylamide class.[1] This structural motif acts as a "privileged scaffold" in medicinal chemistry, serving as the core architecture for a variety of bioactive agents, most notably Secretory Phospholipase A2 (sPLA2) inhibitors and, upon further modification, synthetic cannabinoid receptor ligands.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and structure-activity relationships (SAR). Unlike its N1-alkylated analogs (e.g., JWH-series cannabinoids), this 1H-indole derivative primarily functions as a bioactive intermediate and a specific inhibitor scaffold, leveraging the unsubstituted indole nitrogen for critical hydrogen-bonding interactions within enzyme active sites.[1]

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

| Molecular Formula | C₁₅H₁₈N₂O₂ |

| Molecular Weight | 258.32 g/mol |

| Core Scaffold | Indole-3-glyoxylamide |

| Key Substituents | 2-Methyl group (Indole C2), N-butyl chain (Amide), Unsubstituted N1 (1H) |

| CAS Registry | Not widely listed as a standalone commodity; often synthesized in-situ.[1][2] |

| SMILES | CCCCNC(=O)C(=O)c1c(C)[nH]c2ccccc12 |

Structural Analysis

The molecule consists of three distinct pharmacophores:[1]

-

Indole Core (2-methyl substituted): The 2-methyl group provides steric bulk and metabolic stability, preventing oxidation at the reactive C2 position.[1]

-

Glyoxylamide Bridge (α-keto amide): A rigid, planar linker containing two carbonyl groups that serve as hydrogen bond acceptors.

-

N-Butyl Amide Tail: A lipophilic alkyl chain that enhances membrane permeability and hydrophobic interactions.[1]

Synthesis Protocol

The synthesis of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide follows a robust Friedel-Crafts acylation pathway using oxalyl chloride.[1] This protocol is designed for high purity and yield, minimizing side reactions at the indole nitrogen.

Reagents & Materials[1][3][4][5][6][7]

-

Starting Material: 2-Methylindole (CAS 95-20-5)[1]

-

Acylating Agent: Oxalyl chloride (CAS 79-37-8)[1]

-

Amine: n-Butylamine (CAS 109-73-9)[1]

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)

Step-by-Step Methodology

This protocol utilizes a sequential "one-pot" addition strategy to avoid isolation of the unstable acid chloride intermediate.[1]

-

Acylation (Glyoxylation):

-

Dissolve 2-methylindole (1.0 eq) in anhydrous Et₂O under nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Dropwise add oxalyl chloride (1.2 eq). The reaction is highly exothermic; control addition rate to maintain temperature <5°C.

-

Observation: A bright yellow/orange precipitate (indol-3-ylglyoxylyl chloride) will form immediately.[1]

-

Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour to ensure completion.

-

-

Amidation:

-

Cool the suspension back to 0°C.

-

Add n-butylamine (2.5 eq) dropwise.[1] Excess amine acts as a scavenger for the HCl byproduct.

-

Alternatively, use 1.1 eq of n-butylamine with 1.5 eq of Triethylamine (TEA) as a base.

-

Stir for 2 hours at room temperature.

-

-

Work-up & Purification:

-

Quench with cold water.

-

Extract with Ethyl Acetate (3x). Wash organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Recrystallization: Purify the crude solid using Ethanol/Water or Acetone/Hexane to yield the target compound as pale yellow crystals.

-

Reaction Pathway Diagram

Figure 1: Sequential synthesis pathway via glyoxylyl chloride intermediate.

Physicochemical Properties

Understanding the physical profile is critical for formulation and assay development.

| Property | Value (Predicted/Observed) | Significance |

| Physical State | Solid (Crystalline powder) | Stable at room temperature.[1] |

| Color | Pale yellow to orange | Characteristic of conjugated indole-dicarbonyl systems.[1] |

| Melting Point | ~145–155°C | High crystallinity due to intermolecular H-bonding (N-H...O).[1] |

| LogP (Lipophilicity) | ~2.5 – 3.0 | Moderately lipophilic; suitable for cell membrane penetration. |

| Solubility | DMSO, DMF, Acetone | Poor water solubility; requires organic co-solvent for biological assays. |

| pKa (Indole NH) | ~16.9 | Very weak acid; remains neutral at physiological pH. |

| TPSA | ~69 Ų | Good oral bioavailability predictor (Rule of 5 compliant). |

Pharmacological Profile & SAR

Primary Target: sPLA2 Inhibition

The most scientifically validated application of 1H-indole-3-glyoxylamides is the inhibition of Secretory Phospholipase A2 (sPLA2) .[1]

-

Mechanism: The glyoxylamide motif mimics the transition state of the phospholipid substrate.

-

Binding Mode: The unsubstituted indole nitrogen (N1-H) acts as a critical hydrogen bond donor to the active site histidine or aspartate residues in the sPLA2 enzyme.

-

Role of 2-Methyl: The 2-methyl group fits into a hydrophobic pocket of the enzyme, enhancing binding affinity compared to the unsubstituted analog.[1]

-

Reference: This scaffold is a simplified precursor to potent inhibitors like Varespladib (LY315920) [1].

Relationship to Synthetic Cannabinoids

This compound is structurally homologous to the JWH-class cannabinoids (e.g., JWH-018) but exhibits negligible affinity for CB1/CB2 receptors in its current form.[1]

-

The "N1 Switch": High-affinity binding to Cannabinoid receptors requires a lipophilic substituent (alkyl, benzyl, etc.) on the indole nitrogen (position 1).

-

Inactive State: As a 1H-indole (unsubstituted N1), this molecule does not effectively engage the hydrophobic pocket of the CB receptors.

-

Precursor Role: It serves as a direct synthetic precursor. Alkylation of the N1 position with an alkyl halide (e.g., 1-bromopentane) would convert this inactive scaffold into a potent cannabimimetic.

Structure-Activity Relationship (SAR) Diagram[1]

Figure 2: Structure-Activity Relationship (SAR) highlighting the divergent biological activities based on N1-substitution.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during synthesis involving oxalyl chloride.

-

Storage: Store in a cool, dry place (2-8°C recommended). Protect from light to prevent slow oxidation of the indole ring.

References

-

Indole inhibitors of human nonpancreatic secretory phospholipase A2. 3. Indole-3-glyoxamides. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Source: Molecules (MDPI) URL:[Link]

-

Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Source: Molecules (MDPI) URL:[Link]

-

Acetamide, N-butyl- (Chemical Data). Source: NIST Chemistry WebBook URL:[1][Link]

Predicted metabolic pathways for N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

This technical guide details the predicted metabolic fate of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide . As a member of the indole-3-glyoxylamide (IGA) class, this scaffold shares structural homology with various bioactive compounds, including tubulin polymerization inhibitors and synthetic cannabinoid precursors.

The following analysis integrates principles of medicinal chemistry, cytochrome P450 (CYP) enzymology, and Phase II conjugation logic to construct a predictive metabolic map.

Structural Analysis & Metabolic "Soft Spots"

Before delineating specific pathways, we must identify the sites most vulnerable to enzymatic attack (metabolic "soft spots").

-

Core Scaffold: 2-Methyl-1H-indole.

-

Vulnerability: The N1-position is unsubstituted (

), making it a prime target for direct Phase II conjugation (N-glucuronidation). The C2-methyl group is benzylic-like and susceptible to oxidation.

-

-

Linker:

-Ketoamide (2-oxoacetamide).-

Vulnerability: While more stable than simple esters, the

-carbonyl is prone to reduction (to a secondary alcohol) or hydrolytic cleavage by amidases/carboxylesterases.

-

-

Side Chain: N-butyl amide.

-

Vulnerability: The alkyl chain is highly lipophilic, attracting CYP450s for oxidative attack (

and

-

Phase I Metabolism (Functionalization)

Phase I reactions introduce polar functional groups. Based on structural analogs (e.g., JWH-018 metabolites, melatonin derivatives), the following pathways are predicted to dominate.

Pathway A: Oxidative N-Dealkylation (Major)

The

-

Mechanism: Hydroxylation occurs at the

-carbon of the butyl chain (adjacent to the nitrogen). -

Intermediate: An unstable carbinolamine is formed.

-

Cleavage: The C-N bond collapses, releasing butyraldehyde (which oxidizes to butyric acid) and the primary amide metabolite: 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide .

Pathway B: Side-Chain Hydroxylation

If steric hindrance or electronic factors slow dealkylation, the butyl chain will undergo oxidation at the terminal (

-

Metabolite B1 (

-OH): Formation of a primary alcohol at the butyl terminus. This can be further oxidized to a carboxylic acid (Phase I oxidation). -

Metabolite B2 (

-OH): Formation of a secondary alcohol.

Pathway C: 2-Methyl Oxidation

The methyl group at the indole C2 position is chemically equivalent to a benzylic carbon.

-

Step 1: Hydroxylation to 2-(hydroxymethyl)-indole derivative.

-

Step 2: Further oxidation to the 2-carboxylic acid derivative.

-

Note: This pathway competes with aromatic hydroxylation but is often favored in 2-methylindoles due to the lower bond dissociation energy of the methyl C-H bonds compared to the aromatic ring C-H bonds.

Pathway D: Linker Reduction

The

-

Product: An

-hydroxyacetamide derivative. This introduces a chiral center and a new site for Phase II conjugation.

Phase II Metabolism (Conjugation)

Phase II reactions increase water solubility for excretion.

Pathway E: N-Glucuronidation (Direct)

Unlike

-

Enzyme: UGTs (likely UGT1A9 or UGT1A4).

-

Significance: This is likely a rapid, first-pass metabolic route, potentially limiting oral bioavailability. The formation of an N-glucuronide at the indole nitrogen is a hallmark of

-indole metabolism.

Pathway F: O-Glucuronidation

Any hydroxylated metabolites formed in Phase I (from Pathways B, C, or D) will serve as substrates for

Visualization of Metabolic Pathways[1][2]

The following diagram illustrates the hierarchical relationship of these predicted pathways.

Figure 1: Predicted metabolic tree showing the divergence of oxidative (Phase I) and conjugative (Phase II) pathways.

Experimental Validation Protocol

To confirm these predictions, the following self-validating workflow is recommended. This protocol distinguishes between enzymatic hydrolysis and CYP-mediated oxidation.

Protocol: In Vitro Microsomal Stability & Metabolite ID

Objective: Identify major metabolites and determine intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH Regenerating System (Phase I cofactor).

-

UDPGA (Phase II cofactor).

-

Alamethicin (pore-forming peptide to access luminal UGTs).

-

LC-MS/MS (High-Resolution Q-TOF or Orbitrap).

Step-by-Step Methodology:

-

Preparation:

-

Prepare a 10 mM stock of the test compound in DMSO.

-

Dilute to 1

M in phosphate buffer (100 mM, pH 7.4).

-

-

Incubation (Phase I & II):

-

Group A (Oxidation): HLM + Test Compound + NADPH. Incubate at 37°C.

-

Group B (Glucuronidation): HLM + Test Compound + UDPGA + Alamethicin.

-

Group C (Control): HLM + Test Compound (No cofactors) – Checks for non-enzymatic hydrolysis.

-

-

Time Points:

-

Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

-

-

Analysis (LC-HRMS):

-

Centrifuge samples (4000g, 20 min) to pellet proteins.

-

Inject supernatant onto a C18 reverse-phase column.

-

Mass Spec Settings: Operate in Positive Electrospray Ionization (+ESI) mode.

-

Data Mining: Use "Metabolite Pilot" or equivalent software to search for:

-

Parent

. -

Dealkylation (Loss of

). -

Hydroxylation (

Da). -

Glucuronidation (

Da). -

Reduction (

Da).

-

-

-

Data Interpretation:

-

If Group C shows degradation, the glyoxylamide linker is chemically unstable (hydrolysis).

-

If Group B shows a rapid

Da peak, direct N-glucuronidation is the major clearance pathway.

-

Toxicological Implications[3]

Understanding the metabolism of this scaffold highlights potential toxicological risks:

-

Reactive Aldehydes: Pathway A (N-dealkylation) releases butyraldehyde . While generally metabolized rapidly to butyric acid, high concentrations of aldehyde intermediates can form adducts with cellular proteins.

-

Acyl Glucuronides: If the terminal methyl of the butyl chain oxidizes to a carboxylic acid (Pathway B), the subsequent acyl glucuronide can be reactive and potentially idiosyncratic (though less likely with a short butyl chain).

-

Bioactivation: The 2-methyl indole moiety is generally safe, but bioactivation to a reactive imine-methide intermediate is theoretically possible if oxidation occurs at the C3 position (though C3 is blocked by the glyoxylamide here, reducing this risk).

References

-

Indole-3-glyoxylamide Scaffolds

- Title: Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.

- Source: PMC (N

-

URL:[Link]

-

Synthetic Cannabinoid Metabolism (Analogous Pathways)

-

2-Methylindole Metabolism

- Title: Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.

- Source: PMC (N

-

URL:[Link]

-

Microsomal Stability Protocols

- Title: Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites.

- Source: Frontiers in Pharmacology.

-

URL:[Link]

Sources

Technical Assessment: Toxicity and Safety Profile of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

The following technical guide provides an in-depth safety and toxicological assessment of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide .

Document Type: Technical Safety Assessment & Handling Guide Target Audience: Medicinal Chemists, EHS Officers, and Drug Development Scientists Status: Theoretical Assessment based on Structure-Activity Relationships (SAR) and Analogous Data.

Executive Summary

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a specialized indole-3-glyoxylamide derivative. While direct toxicological datasets (e.g., REACH registration or specific LD50 studies) are sparse for this exact structure, its pharmacological class—Indolyl-3-glyoxylamides —is well-documented in medicinal chemistry as a scaffold for tubulin polymerization inhibitors, antifungal agents, and chemical intermediates.

Key Safety Verdict: This compound should be handled as a Category 2 Irritant and a Suspected Cytotoxin . Its structural similarity to bioactive tubulin inhibitors suggests it may possess anti-proliferative properties, necessitating containment protocols to prevent inadvertent systemic exposure.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physical nature of the molecule is the first step in predicting its bioavailability and toxicity.

-

Chemical Structure Description:

-

Core: Indole ring system (lipophilic, planar).

-

Substitution (C2): Methyl group (increases lipophilicity and metabolic stability by blocking C2-oxidation).

-

Linker (C3): Glyoxylamide (alpha-keto amide) bridge (–C(=O)–C(=O)–NH–).

-

Tail: N-butyl chain (increases membrane permeability).

-

| Property | Predicted Value | Implication for Safety |

| Molecular Formula | C₁₅H₁₈N₂O₂ | Moderate molecular weight (approx. 258.32 g/mol ). |

| Physical State | Solid (Crystalline powder) | Inhalation hazard (dust). |

| Solubility (Water) | Low (< 1 mg/mL) | Unlikely to dissolve in sweat/mucosa immediately, but persistent. |

| Solubility (DMSO/Organic) | High | Readily penetrates skin if dissolved in carrier solvents. |

| LogP (Octanol/Water) | ~2.5 – 3.2 (Predicted) | Lipophilic; potential for blood-brain barrier (BBB) penetration. |

Structural Visualization

The following diagram illustrates the chemical connectivity and potential metabolic weak points.

Figure 1: Structural decomposition of the target molecule highlighting functional regions relevant to toxicity and metabolism.

Toxicological Profile (SAR Analysis)

Since specific empirical data is absent, this assessment utilizes Read-Across methodology from structurally related Indole-3-glyoxylamides (e.g., Indibulin analogues).

Acute Toxicity & Irritation

-

Oral Toxicity: Predicted to be Low to Moderate . Analogous indole-glyoxylamides often show high tolerance in rodent models (LD50 > 500 mg/kg) due to poor aqueous solubility limiting rapid absorption.

-

Skin/Eye Irritation: High Probability . The alpha-keto amide motif is chemically reactive (electrophilic). It can react with nucleophilic residues (cysteine/lysine) on skin proteins, leading to sensitization or contact dermatitis.

-

Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Cytotoxicity & Mechanism of Action

This is the most critical safety consideration for researchers.

-

Tubulin Interaction: Many N-substituted indole-3-glyoxylamides are designed as Tubulin Polymerization Inhibitors .[1] They bind to the colchicine site of tubulin, disrupting microtubule formation.[1][2]

-

Risk: If the compound is active, it acts as an anti-mitotic agent.[1]

-

Acute exposure: Unlikely to cause immediate systemic failure.

-

Chronic/Repeated exposure: Potential for bone marrow suppression or reproductive toxicity (teratogenicity) due to interference with cell division.

-

Metabolic Fate

The primary detoxification pathway involves enzymatic hydrolysis of the amide bond.

-

Metabolite 1: 2-Methylindole-3-glyoxylic acid (Generally low toxicity, excreted renally).

-

Metabolite 2: n-Butylamine .

-

Hazard: n-Butylamine is a corrosive irritant and can cause "blue haze" vision (glaucopsia) if vapor is inhaled. However, the molar amount released from trace exposure to the parent compound is likely below the threshold for acute amine toxicity.

-

Figure 2: Predicted metabolic hydrolysis pathway yielding the primary metabolites.

Safety & Handling Protocols

Given the "Suspected Cytotoxin" status, handling must follow strict containment procedures.

Engineering Controls

-

Primary: All weighing and solubilization must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Secondary: HEPA filtration is recommended if generating dust.

Personal Protective Equipment (PPE)

| Component | Specification | Reason |

| Gloves | Double Nitrile (0.11 mm min) | Protects against organic solvent permeation (if in solution). |

| Respiratory | N95/P2 (Solids) or Half-mask (Solutions) | Prevents inhalation of amorphous dust or amine vapors. |

| Eye Protection | Chemical Splash Goggles | Prevents ocular contact with the irritant glyoxylamide moiety. |

Emergency Response

-

Inhalation: Move to fresh air immediately. If "blue haze" vision occurs (amine effect), seek medical attention.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol/DMSO to wash, as this increases transdermal absorption.

-

Spill Cleanup: Wet-wipe method. Do not dry sweep (aerosolization risk). Treat waste as hazardous chemical waste.

Regulatory & Research Context

Regulatory Status

-

USA (DEA): Not currently listed as a Controlled Substance (CSA). It is distinct from JWH-018 class cannabinoids (which typically possess a ketone bridge to a naphthyl/phenyl ring, not a glyoxylamide linker).

-

Research Use: Primarily used as a building block for Indibulin analogues or as a reference standard in indole chemistry.

Storage Stability

-

Conditions: Store at -20°C (long term) or 2-8°C (short term).

-

Stability: The alpha-keto amide bond is susceptible to hydrolysis in moist air. Keep desiccated.

References

-

Mahboobi, S., et al. (2006). Synthetic 2-aroylindole derivatives as a new class of potent tubulin-polymerization inhibitors. Journal of Medicinal Chemistry. Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Indole-3-glyoxylamide derivatives. PubChem.[3] Link

-

Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media. Link

-

European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Read-Across and Grouping. Link

-

Zhang, H., et al. (2017). Design, synthesis and biological evaluation of novel indole-3-glyoxylamide derivatives as antitumor agents. European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Recrystallization techniques for purifying indole-3-glyoxylamides

Application Note: AN-IG-042

Executive Summary

Indole-3-glyoxylamides are critical synthetic intermediates, most notably serving as the direct precursors to tryptamines via the Speeter-Anthony protocol.[1][2] They are also valuable scaffolds in the development of sPLA2 inhibitors and oncology therapeutics. However, their purification is frequently complicated by high melting points, poor solubility in non-polar media, and a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.

This guide provides a chemically grounded approach to purifying these amides. Unlike generic recrystallization guides, this protocol addresses the specific intermolecular forces inherent to the indole-glyoxyl motif—specifically the interaction between the indole N-H, the amide carbonyl, and the glyoxyl bridge—to optimize solvent selection and thermal profiles.

Chemical Context & Impurity Profile[3][4][5][6][7][8]

To purify effectively, one must understand what is being removed. The synthesis typically involves the reaction of an indole with oxalyl chloride, followed by an amine.

The Reaction Landscape

Critical Impurities

| Impurity Type | Origin | Visual Indicator | Removal Strategy |

| Bis-indolyl ethanedione | Double addition of indole to oxalyl chloride. | Deep red/orange color. | Requires high-polarity washing; significantly less soluble than the product. |

| Indole-3-glyoxylic acid | Hydrolysis of the acid chloride intermediate due to moisture. | White precipitate, acidic. | Soluble in basic aqueous washes; removed prior to recrystallization. |

| Amine Hydrochloride Salts | Byproduct of the amidation step. | White/off-white solids. | Water wash or hot ethanol filtration (salts are often insoluble in hot EtOH). |

| Unreacted Indole | Incomplete reaction. | Distinctive fecal/mothball odor. | Remains in filtrate (mother liquor) due to high solubility in organic solvents. |

Solvent System Selection Strategy

The "Golden Rule" of recrystallization—like dissolves like—must be adapted here. Indole-3-glyoxylamides possess a dual nature: the lipophilic indole core and the highly polar, hydrogen-bond-accepting glyoxylamide tail.

Recommended Solvent Systems

| Method | Solvent System | Applicability | Operational Note |

| Standard | Ethanol (95% or Absolute) | General purpose for N,N-dialkyl derivatives. | Best balance of yield and purity. Slow cooling is essential. |

| High Polarity | Acetonitrile | For more polar derivatives (e.g., primary amides). | Excellent for removing colored bis-indole impurities. |

| Anti-Solvent | DMF / Water | For highly insoluble derivatives (e.g., bis-benzyl amides). | Dissolve in min. DMF, add water until turbid. |

| Lipophilic | Ethyl Acetate / Hexane | For alkyl-heavy amides prone to oiling out. | Use EtOAc to dissolve, Hexane to titrate to saturation. |

Decision Logic for Purification

The following workflow illustrates the decision process for selecting the correct purification route based on crude material behavior.

Figure 1: Decision tree for selecting the appropriate purification protocol based on initial solubility and visual inspection.

Detailed Protocols

Protocol A: Standard Ethanol Recrystallization

Best for: N,N-dimethyl, N,N-diethyl, and piperidinyl derivatives.

Scientific Rationale: Ethanol provides a high boiling point (78°C) to dissolve the amide hydrogen-bonding network, while its protic nature destabilizes the crystal lattice of impurities, keeping them in solution upon cooling.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add ethanol (5 mL per gram of crude) and heat to reflux on a stir plate.

-

Self-Validating Step: If the solid does not dissolve, add ethanol in 1 mL increments. If >20 mL/g is required, switch to Protocol B.

-

-

Hot Filtration (Optional): If insoluble particles (salts) or deep red solids (bis-indole) remain despite reflux, filter rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.

-

Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

-

Critical: Do not place directly on a cold benchtop; rapid cooling traps impurities.

-

-

Crystallization: Once at room temperature, move to a 4°C fridge or ice bath for 2 hours.

-

Collection: Filter the crystals using vacuum filtration. Wash the cake with cold (-20°C) ethanol.

-

Drying: Dry under high vacuum (0.1 mmHg) at 40°C to remove solvent trapped in the lattice.

Protocol B: DMF/Water Anti-Solvent Precipitation

Best for: 5-Benzyloxy derivatives, N,N-dibenzyl analogs, and highly crystalline hydrophobic variants.

-

Dissolution: Dissolve the crude solid in the minimum amount of Dimethylformamide (DMF) or DMSO at 60°C.

-

Note: These solvents have high boiling points; do not reflux.

-

-

Titration: Add distilled water dropwise to the stirring hot solution.

-

Self-Validating Step: Continue adding water until a faint turbidity (cloudiness) persists for more than 10 seconds.

-

-

Re-solubilization: Add a few drops of DMF to just clear the turbidity.

-

Growth: Allow the solution to cool slowly to room temperature. The hydrophobic effect will drive the indole moiety to aggregate and crystallize as the solvent polarity increases.

-

Wash: Filter and wash copiously with water to remove DMF, followed by a small rinse with cold ether to remove residual water/organic impurities.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for glyoxylamides. It occurs when the compound precipitates as a supercooled liquid rather than a solid, often because the synthesis impurities have depressed the melting point below the solvent's boiling point.

Mechanism of Failure

The energy barrier to form an ordered crystal lattice is higher than the energy required to form an amorphous liquid droplet. This droplet acts as a "super-solvent," re-dissolving impurities and preventing purification.

Remediation Workflow

Figure 2: Remediation strategy for Liquid-Liquid Phase Separation (Oiling Out).

Specific Techniques to Fix Oiling Out:

-

The Trituration Method: If the oil solidifies upon cooling into a gum, decant the mother liquor. Add a small amount of cold diethyl ether or hexane and grind the gum with a glass rod. This often induces crystallization by extracting the impurities that are lowering the melting point.

-

The "Cloud Point" Seeding: Reheat the oiled mixture until it is a single phase. Cool slowly. The moment the solution becomes turbid (the cloud point), add a seed crystal of the pure product. This provides a template for the lattice, bypassing the liquid phase.

-

Solvent Modification: If using Ethanol, add 10% Methanol. Methanol is a better solvent for many polar impurities and can prevent the product from crashing out as an oil.

Analytical Validation

Before proceeding to the reduction step (e.g., LiAlH4), validation is required.

-

1H NMR: Check for the disappearance of the specific impurity peaks.

-

Bis-indole: Look for aromatic multiplets that do not integrate to the expected ratio.

-

Solvent: Ensure DMF is removed (peaks at 2.9, 3.0, 8.0 ppm) as it poisons hydride catalysts.

-

-

Melting Point: Indole-3-glyoxylamides generally have sharp, high melting points (>150°C). A range >2°C indicates the need for a second recrystallization.

References

-

Speeter, M. E.; Anthony, W. C. "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines."[3] Journal of the American Chemical Society, 1954, 76(23), 6208–6210. Link

-

Li, J. J. "Speeter–Anthony Tryptamine Synthesis." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2014. Link

-

Mettler Toledo. "Oiling Out in Crystallization: Detection and Remediation." Application Note, 2024. Link

-

Blair, J. B., et al. "Indole-3-glyoxylamides as Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry, 2016. Link

-

Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Edition, Butterworth-Heinemann, 2013. (General reference for solvent properties).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Speeter–Anthony route - Wikipedia [en.wikipedia.org]

Reagents required for synthesizing N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

[1]

Abstract & Strategic Overview

This Application Note details the protocol for synthesizing N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: Analogous to JWH-series intermediates).[1] This molecule features a glyoxylamide bridge linking a 2-methylindole core to an aliphatic butyl chain.[1] Such scaffolds are critical in medicinal chemistry, serving as precursors to tryptamines (via reduction) or as bioactive ligands for cannabinoid (CB) and serotonin (5-HT) receptors.[1]

The synthesis follows the Speeter-Anthony procedure , a robust two-step, one-pot acylation-amidation sequence.[1] The 2-methyl substituent on the indole ring activates the C3 position and prevents side reactions at C2, generally resulting in higher yields compared to unsubstituted indoles.[1]

Retrosynthetic Logic

The target molecule is disassembled into three commercially available synthons:

-

2-Methylindole: The nucleophilic aromatic core.[1]

-

Oxalyl Chloride: The electrophilic linker (C2 source).

-

n-Butylamine: The terminal amine.[1]

Mechanism:

-

Electrophilic Aromatic Substitution: Oxalyl chloride attacks the electron-rich C3 position of 2-methylindole, releasing HCl and forming 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride.[1]

-

Nucleophilic Acyl Substitution: The acid chloride intermediate reacts with n-butylamine to form the stable amide bond.[1]

Reagents & Materials Profile

| Reagent | CAS No.[1][2] | MW ( g/mol ) | Equiv.[3] | Role | Hazards |

| 2-Methylindole | 95-20-5 | 131.18 | 1.0 | Substrate | Irritant, Light Sensitive |

| Oxalyl Chloride | 79-37-8 | 126.93 | 1.2 | Acylating Agent | Fatal if inhaled , Corrosive, Water Reactive |

| n-Butylamine | 109-73-9 | 73.14 | 2.5* | Nucleophile/Base | Flammable, Corrosive |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Solvent | Reaction Medium | Extremely Flammable, Peroxide Former |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Alt.[1] Solvent | Reaction Medium | Flammable, Carcinogen |

*Note: 2.5 equivalents of amine are used to ensure complete conversion and to trap the HCl byproduct as the amine hydrochloride salt.[1]

Experimental Protocol

Phase A: Formation of the Glyoxalyl Chloride Intermediate

Critical: This step requires strictly anhydrous conditions. Oxalyl chloride hydrolyzes rapidly in moist air.[1]

-

Setup: Equip a 250 mL three-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas.[1]

-

Solvation: Dissolve 2-Methylindole (1.31 g, 10 mmol) in 50 mL of anhydrous diethyl ether . Cool the solution to 0°C using an ice/water bath.

-

Acylation: Dilute Oxalyl Chloride (1.03 mL, 12 mmol) in 10 mL of anhydrous ether. Add this solution dropwise to the indole mixture over 15–20 minutes.

-

Observation: The solution will typically turn from pale yellow to bright orange or red.[1] A precipitate (the acid chloride) often forms.

-

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for an additional 2 hours.

-

Checkpoint: TLC (Silica, 30% EtOAc/Hexane) should show consumption of the starting indole.

-

Phase B: Amidation (One-Pot)

Safety: This step is exothermic.

-

Cooling: Return the reaction flask to the 0°C ice bath.

-

Amine Addition: Mix n-Butylamine (2.5 mL, ~25 mmol) with 10 mL of anhydrous ether. Add this solution dropwise to the reaction slurry.

-

Caution: Vigorous evolution of white fumes (amine hydrochloride salts) and heat will occur.

-

-

Completion: Once addition is complete, remove the ice bath and stir at RT for 2 hours.

-

Quench: Add 50 mL of cold distilled water to the reaction mixture to dissolve the amine salts.

Phase C: Work-up and Purification[1]

-

Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.[1][3][4]

-

Extraction: Extract the aqueous layer twice with Dichloromethane (DCM) (2 x 30 mL) .

-

Washing: Combine the organic layers and wash sequentially with:

-

1M HCl (30 mL) – removes unreacted amine.

-

Saturated NaHCO₃ (30 mL) – neutralizes acidity.

-

Brine (30 mL).

-

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

-

Crystallization: The crude residue is typically a solid.[1] Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture to yield the pure product as white/off-white needles.[1]

Visualization of Workflow

Reaction Scheme & Logic Flow

Caption: Step-wise chemical transformation from 2-methylindole to the final glyoxylamide.

Experimental Process Diagram

Caption: Operational workflow for the one-pot synthesis.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these expected parameters:

-

Physical State: White to off-white crystalline solid.[1]

-

Melting Point: Expected range 140–160°C (varies by specific polymorph/purity).

-

¹H NMR (CDCl₃, 400 MHz):

-

Indole NH: Broad singlet at δ ~8.5–9.5 ppm.

-

Amide NH: Broad triplet at δ ~7.0–7.5 ppm.

-

Aromatic Region: Multiplets at δ 7.2–8.2 ppm (4H).

-

2-Methyl Group: Singlet at δ ~2.6–2.7 ppm.[1]

-

Butyl Chain:

-

N-CH₂: Quartet/Triplet at δ ~3.4 ppm.[1]

-

Alkyl Chain: Multiplets at δ 1.4–1.6 ppm.

-

Terminal CH₃: Triplet at δ ~0.95 ppm.

-

-

-

IR Spectroscopy:

-

C=O (Ketone): Strong band at ~1620–1640 cm⁻¹.

-

C=O (Amide): Strong band at ~1650–1670 cm⁻¹.

-

NH Stretch: ~3200–3400 cm⁻¹.[1]

-

Safety & Troubleshooting

Critical Safety Hazards

-

Oxalyl Chloride: Releases Carbon Monoxide (CO) and HCl gas upon reaction. MUST be handled in a high-efficiency fume hood.[1] Inhalation can cause fatal pulmonary edema.[1]

-

Reaction Exotherm: The addition of the amine to the acid chloride is highly exothermic.[1] Failure to cool (0°C) can result in solvent boiling and product decomposition.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Moisture in solvent | Use freshly distilled ether or molecular sieves.[1] |

| Dark/Tar Product | Temperature too high | Maintain 0°C during additions; do not overheat during reflux.[1] |

| No Precipitate (Step A) | Solvent polarity high | If using THF, the intermediate may remain soluble. Proceed to Phase B; it will still react. |

| Impure Product | Unreacted Amine | Ensure thorough washing with 1M HCl during workup. |

References

-

Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[1] Journal of the American Chemical Society, 76(23), 6208–6210.[1]

-

Moldovan, R. P., et al. (2017). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands.[1][5][6] Molecules, 22(1),[1][5] 77.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Oxalyl chloride.

-

Sigma-Aldrich. Safety Data Sheet: Oxalyl Chloride.[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. emsdiasum.com [emsdiasum.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2870162A - Production of certain tryptamines and compounds produced in the process - Google Patents [patents.google.com]

- 5. Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Dissolving N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in DMSO for cell culture

Technical Application Note: Solubilization and Handling of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide for In Vitro Assays

Abstract & Compound Profile

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide belongs to the indolylglyoxylamide class of compounds.[1][2] This scaffold is a privileged structure in medicinal chemistry, frequently investigated for antitumor activity (specifically tubulin polymerization inhibition) and benzodiazepine receptor binding.

Due to the lipophilic indole core and the non-polar butyl chain, this compound exhibits low aqueous solubility and high permeability. Successful in vitro evaluation requires a robust solubilization strategy using Dimethyl Sulfoxide (DMSO) to prevent precipitation ("crashing out") upon introduction to aqueous culture media—a common source of false negatives in drug screening.[1][2]

Physicochemical Profile:

-

Key Challenge: Rapid crystallization/precipitation in aqueous buffers (PBS/Media).

-

Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% Ph.[2] Eur. grade.

Materials & Equipment

-

Compound: N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (Solid).[1][2]

-

Solvent: Sterile-filtered DMSO (Sigma-Aldrich/Merck Hybridoma grade or equivalent).[1][2] Note: Avoid technical grade DMSO due to potential endotoxin or heavy metal contamination.[1]

-

Vessels:

-

Stock Prep: Amber glass vials or Polypropylene (PP) tubes. Do NOT use Polystyrene (PS) tubes, as DMSO can leach plasticizers.[2]

-

Storage: O-ring seal cryogenic vials (PP).

-

-

Filtration (Critical): 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters.[1][2]

Protocol: Preparation of Master Stock Solution

Objective: Create a high-concentration (e.g., 10 mM or 50 mM) Master Stock that is sterile and stable.

-

Calculation:

-

Weighing: Weigh the compound into a pre-tared amber glass vial.

-

Solubilization:

-

Sterilization (Optional but Recommended):

Protocol: Storage & Stability

DMSO is hygroscopic (absorbs water from air).[1][2] Water uptake causes compound degradation and lowers solubility, leading to precipitation upon thawing.[2]

-

Aliquot: Divide the Master Stock into single-use aliquots (e.g., 20–50 µL) in O-ring screw-cap tubes.

-

Temperature: Store at -20°C (short term <1 month) or -80°C (long term).

-

Protection: Store vials in a sealed bag with desiccant packs to minimize moisture entry.[1][2]

-

Thawing: Thaw at room temperature (RT) or 37°C until completely liquid. Vortex immediately after thawing to resolve any concentration gradients formed during freezing.[1][2]

Protocol: Delivery to Cell Culture (The "Intermediate Step" Method)[1]

Directly pipetting 100% DMSO stock into a cell culture well often causes "solvent shock," where the compound precipitates locally before dispersing.[2] Use the Intermediate Dilution method.[1][2]

Target Final Concentration: 10 µM compound in well. Target Final DMSO: 0.1% (v/v).

Step-by-Step Workflow:

-

Prepare Intermediate Stock (100x):

-

Dilute the Master Stock (e.g., 10 mM) into culture medium (or PBS) to create a 100x or 10x working solution.

-

Critical: Add the DMSO stock dropwise to the medium while vortexing the medium.[2] Do NOT add medium to the DMSO.[2]

-

Visual Check: Hold the tube up to the light.[2] If the solution turns milky/turbid, the compound has precipitated.

-

Fix: If turbid, reduce the concentration of this intermediate step or use a pre-warmed medium (37°C).

-

-

-

Final Dosing:

Data Table: Recommended DMSO Limits per Cell Type

| Cell Type | Max Tolerated DMSO (%) | Notes |

| Robust Lines (HeLa, HEK293) | 0.5% - 1.0% | Can tolerate up to 1% for short exposures (<24h).[1][2] |

| Sensitive Lines (Jurkat, Primary) | 0.1% | Higher levels trigger apoptosis or differentiation.[1][2] |

| Stem Cells (iPSC, ESC) | < 0.1% | DMSO induces differentiation even at low levels.[1] |

| Neurons | 0.1% | Highly sensitive to membrane permeabilization.[1][2] |

Visualization: Experimental Workflow

Caption: Workflow for solubilizing hydrophobic indole derivatives, emphasizing the filtration material and the intermediate dilution step to prevent precipitation.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Turbidity upon dilution | Compound concentration exceeds aqueous solubility limit.[1][2] | 1. Warm media to 37°C before dilution.2. Lower the Master Stock concentration.3. Vortex media while adding the compound.[1][2] |

| Crystals in frozen stock | Moisture contamination or freeze-thaw cycling. | 1.[1][2] Re-solubilize by warming to 37°C and sonicating.2. Discard if color changes (oxidation).[1][2] |

| Cell death in Vehicle Control | DMSO toxicity.[1][2] | 1. Lower final DMSO to <0.1%.2. Ensure DMSO grade is "Cell Culture Tested." |

| Filter membrane dissolved | Wrong filter material used. | STOP. Discard solution. Use PTFE or Nylon only.[1][2] Never use Cellulose Acetate.[1][2] |

References

-

BenchChem. (2025).[1][2][9] Overcoming poor solubility of 1-(1H-indol-3-yl)-2-(methylamino)ethanol for bioassays. Retrieved from [1]

-

National Institutes of Health (NIH). (2024).[1][2] Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.[2][10] PMC Article.[1][2] Retrieved from [1]

-

LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Best Practices. Retrieved from [1]

-

Tantak, M. P., et al. (2016).[2][11] Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.[1][2] Journal of Medicinal Chemistry.[1][2] Retrieved from [1]

-

Vertex Pharmaceuticals/Oricell. (2025).[1][2] DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.[12] Retrieved from [1]

Sources

- 1. N,N-dibutyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide | C24H28N2O2 | CID 11222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. INDOLE-3-GLYOXYLAMIDE - Lifeasible [lifeasible.com]

- 3. ndclist.com [ndclist.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oricellbio.com [oricellbio.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Welcome to the technical support guide for N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the successful use of this compound in your experiments.

Introduction to N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its Solubility Challenges

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide belongs to the indole class of compounds, which are of significant interest in medicinal chemistry. However, like many drug candidates, this compound may exhibit low aqueous solubility, a factor that can significantly impact its bioavailability and the reliability of in vitro and in vivo studies. Understanding the physicochemical properties of this molecule is the first step in overcoming these challenges. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar molecules tend to dissolve in polar solvents, while nonpolar molecules dissolve in nonpolar solvents.[1][2]

The structure of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, with its indole ring system and N-butyl substituent, contributes to its overall lipophilicity, which can lead to poor solubility in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the solubility of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, providing systematic approaches to troubleshoot and resolve them.

Q1: My compound, N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, is precipitating out of my aqueous buffer. What are the likely causes?

A1: Immediate precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds and can be attributed to several factors:

-

Exceeding Aqueous Solubility Limit: Every compound has a maximum concentration at which it will remain dissolved in a given solvent system.[3] Exceeding this intrinsic solubility will inevitably lead to precipitation.

-

"Solvent Shock": When a concentrated stock solution (typically in a highly organic solvent like DMSO) is rapidly diluted into an aqueous buffer, the compound may not have sufficient time to disperse and can crash out of the solution.[4]

-

Low Compound Purity: Impurities from the synthesis process can act as nucleation sites, promoting precipitation of the desired compound.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[5][6] A less soluble, more stable polymorph may be precipitating.[5][6][7][8]

Q2: What is the first step I should take to address the precipitation of my compound?

A2: The initial and most critical step is to determine the kinetic solubility of your compound in the specific aqueous medium you are using. This will establish a working concentration range for your experiments.

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method for determining the kinetic solubility of a compound.

Materials:

-

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

-

Dimethyl sulfoxide (DMSO)

-

Your aqueous buffer of interest (e.g., PBS, cell culture media)

-

96-well microplate

-

Plate reader capable of measuring turbidity (nephelometer) or a UV-Vis spectrophotometer

-

Centrifuge or filtration device

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.[3][9]

-

Create a serial dilution of the stock solution in your aqueous buffer in a 96-well plate.

-

Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature to allow for equilibration.

-

Measure the turbidity of each well using a nephelometer. The concentration at which turbidity appears indicates the kinetic solubility limit.[10]

-

Alternatively, for higher sensitivity, separate the dissolved compound from any precipitate via centrifugation or filtration.[10]

-

Analyze the supernatant or filtrate using a suitable analytical method like HPLC-UV to quantify the concentration of the dissolved compound.[10][11]

Q3: I've determined the kinetic solubility, but I need to work at a higher concentration. What strategies can I employ to increase the solubility of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. [12] The choice of method will depend on the specific requirements of your experiment.

Strategy 1: Co-Solvent Systems

The use of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[13][14][15][16][17][18][19]

-

Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[14][16]

-

Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of nonpolar solutes.[16][17]

-

Considerations: The concentration of the co-solvent should be carefully optimized, as high concentrations can be toxic to cells or interfere with assay components. It's crucial to include a vehicle control with the same co-solvent concentration in your experiments.[3]

Strategy 2: pH Adjustment

The solubility of ionizable compounds is often pH-dependent.[20][21] The N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide molecule contains an indole nitrogen that can be protonated or deprotonated, and the amide group can also be affected by pH.

-

Determining the pKa: Understanding the pKa of the ionizable groups is essential for predicting how pH will affect solubility.

-

Mechanism: Adjusting the pH of the solution to a point where the compound is in its more soluble ionized form can significantly enhance its concentration in solution.[20][22] For a basic compound, lowering the pH will lead to protonation and increased solubility.[22] Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility.

-

Experimental Approach: A simple experiment can be performed by preparing solutions of the compound in buffers of varying pH and measuring the solubility at each point.

Strategy 3: Use of Excipients

Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.

-

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[3][23] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used derivative.[3]

-

Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility. However, their use in cellular assays should be carefully evaluated for potential toxicity.

-

Serum Proteins: For cell-based assays, the presence of serum in the culture medium can aid in solubilizing compounds.[3] Proteins like albumin can bind to hydrophobic molecules and keep them in solution.[3]

Q4: Could the solid-state properties of my compound be affecting its solubility?

A4: Absolutely. The solid-state form of a compound, specifically its crystalline structure or lack thereof (amorphous), plays a critical role in its solubility.

-

Polymorphism: As mentioned earlier, different polymorphs of the same compound can have different solubilities.[5][6][8][24] Metastable polymorphs are generally more soluble than their stable counterparts.[5]

-

Amorphous vs. Crystalline: The amorphous form of a drug is in a higher energy state and lacks the long-range order of a crystalline solid.[7] This higher energy state often translates to increased solubility and a faster dissolution rate compared to the crystalline form.[7][25]

-

Troubleshooting: If you suspect polymorphism is an issue, techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to characterize the solid form of your compound. It may be possible to generate a more soluble amorphous form through techniques like spray drying or lyophilization.

Q5: How can I be sure that my compound is truly in solution and not just a fine suspension?

A5: Visual inspection is not always sufficient to distinguish between a true solution and a fine colloidal suspension. It is important to use analytical techniques to confirm that the compound is fully dissolved.

-

Filtration: Filtering the solution through a 0.22 µm or 0.45 µm filter should remove any undissolved particles. If the concentration of the compound in the filtrate is the same as the starting concentration, it is likely fully dissolved.

-

Dynamic Light Scattering (DLS): DLS can be used to detect the presence of nanoparticles or aggregates in a solution, which would indicate that the compound is not fully dissolved.

-

Analytical Quantification: As described in the kinetic solubility protocol, using a quantitative analytical method like HPLC-UV after a separation step (centrifugation or filtration) is the most reliable way to determine the concentration of the dissolved compound.[10][11]

Visualizing the Troubleshooting Workflow

To aid in the troubleshooting process, the following diagram outlines the logical steps to take when encountering solubility issues with N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. veeprho.com [veeprho.com]

- 8. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. crystallizationsystems.com [crystallizationsystems.com]

- 12. upm-inc.com [upm-inc.com]

- 13. ijmsdr.org [ijmsdr.org]

- 14. Cosolvent - Wikipedia [en.wikipedia.org]

- 15. wjbphs.com [wjbphs.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. youtube.com [youtube.com]

- 18. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]

- 19. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ibisscientific.com [ibisscientific.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Video: Extraction: Effects of pH [jove.com]

- 23. hilarispublisher.com [hilarispublisher.com]

- 24. researchgate.net [researchgate.net]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Resolving purification challenges for N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Executive Summary & Chemical Context

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a functionalized indole-3-glyoxylamide.[1] This class of compounds is frequently encountered as intermediates in the synthesis of sPLA2 inhibitors (e.g., Varespladib analogs) or as synthetic cannabinoid probes.

The synthesis typically involves the Friedel-Crafts acylation of 2-methylindole with oxalyl chloride, followed by aminolysis with butylamine. While the chemistry is robust, the purification is often complicated by three factors:

-

"Oiling Out": The product tends to form a gum rather than crystallize due to the flexible butyl chain disrupting crystal lattice formation.

-

Rotameric Broadening: Restricted rotation around the amide bond causes NMR signals to split, often mistaken for impurities.

-

Oxidative Instability: The electron-rich indole core is prone to oxidation, leading to pink/brown discoloration.

Troubleshooting Guides

Issue #1: The Product "Oils Out" During Recrystallization

Symptom: Upon cooling the hot solvent mixture, the product separates as a viscous oil/gum at the bottom of the flask rather than forming a precipitate. Root Cause: The melting point of the solvated product is lower than the saturation temperature of the solvent system. This is exacerbated by the lipophilic butyl chain.

Corrective Protocol (The "Cloud Point" Method): Do not simply cool the solution. You must control the supersaturation rate.

-

Dissolution: Dissolve the crude oil in the minimum amount of hot Ethanol (EtOH) or Methanol (MeOH).

-

Trituration: Add hot water dropwise until the solution turns slightly turbid (cloud point).

-

Re-solubilization: Add just enough hot alcohol to make it clear again.

-

Seeding: Add a seed crystal (if available) or scratch the glass surface.

-

Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not place directly in an ice bath.

| Solvent System | Outcome | Recommendation |

| EtOH / Water | Recommended | Best balance for crystallization.[1] |

| EtOAc / Hexane | High Risk | Often leads to oiling out due to fast precipitation. |

| DCM / Hexane | Moderate | Good for precipitation, but crystals are often amorphous.[1] |

Issue #2: NMR Shows "Duplicated" Peaks (False Impurity)

Symptom: The

Validation Step:

-

Variable Temperature (VT) NMR: Run the NMR at 50°C or 60°C.

-

Result: As thermal energy overcomes the rotational barrier, the split peaks will coalesce into sharp singlets. If they remain distinct, it is a genuine impurity.[1]

Issue #3: Persistent Pink/Red Coloration

Symptom: The solid product is off-white or pink, turning darker over time. Root Cause: Oxidation of the indole C2-C3 bond or trace transition metals (if Lewis acids were used).[1] Corrective Protocol:

-

Dissolve crude in Ethyl Acetate.

-

Wash with 10% Sodium Bisulfite (NaHSO₃) solution (reducing agent).[1]

-

Wash with Brine.[2]

-

Treat the organic layer with Activated Charcoal for 15 minutes.

-

Filter through a Celite pad.

Advanced Purification Workflow

The following decision tree outlines the logical path for purifying crude reaction mixtures based on physical state and impurity profile.

Caption: Decision matrix for isolating N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide based on crude physical state.

Detailed Experimental Protocols

A. Optimized Synthesis Workup (Prevention Strategy)

To minimize purification difficulty, ensure the removal of the 2-methylindole starting material during the workup.

-

Quench: Quench the reaction mixture (containing the acid chloride) with excess butylamine.

-

Acid Wash (Critical): Dilute with Ethyl Acetate and wash with 1N HCl .[1]

-

Why: This protonates the excess butylamine and removes it in the aqueous layer. It also removes any hydrolyzed glyoxylic acid by keeping it soluble in water/polar phase or allowing bicarbonate extraction later.

-

-

Base Wash: Wash with Saturated NaHCO₃.

-

Why: Removes acidic byproducts (hydrolyzed oxalyl chloride).[1]

-

-

Drying: Dry over Na₂SO₄ and concentrate.

B. Flash Column Chromatography

If recrystallization fails (persistent oil), use silica gel chromatography.[1]

-

Stationary Phase: Silica Gel (40–63 µm).[1]

-

Mobile Phase A: Dichloromethane (DCM) or Hexane.[1]

-

Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1]

-

Gradient:

-

Elution Order:

Frequently Asked Questions (FAQ)

Q: Why does my product smell like cabbage? A: This indicates residual sulfur compounds if DMSO was used, or more likely, degradation of the indole if exposed to strong light/acid for prolonged periods. However, the "sharp" smell is often residual oxalyl chloride or butylamine . Ensure thorough acid/base washes during workup.

Q: Can I store this compound in solution? A: Short-term, yes. Long-term, no. Indole derivatives are photosensitive. Store as a solid at -20°C, protected from light. In solution (especially chlorinated solvents like chloroform), they can undergo slow photolytic oxidation.[1]

Q: My elemental analysis is off, but NMR looks clean. A: This compound traps solvent easily in its crystal lattice (solvatomorphism).[1] Dry the sample under high vacuum (<1 mbar) at 50°C for 24 hours before analysis.

References

-

Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210.[1]

-

Rehman, A., et al. (2015). Convergent synthesis of new N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.[1] Brazilian Journal of Pharmaceutical Sciences, 51(4).[1] (Provides spectral data comparisons for indole-acetamides).

-

Moldovan, R. P., et al. (2017). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands.[1][3][4] Molecules, 22(1),[1][5] 77. (Details specific purification of N-alkyl-indole-oxoacetamides). [1]

-

Biotage Application Note. How to isolate impurities from a reaction product: Orthogonal Flash Chromatography.[6] (General reference for separating co-eluting polar intermediates).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.rochester.edu [chem.rochester.edu]

- 3. Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

Overcoming steric hindrance in 2-methylindole substitution reactions

Status: Operational | Tier: Level 3 (Advanced Synthesis)

Welcome to the technical support center for 2-Methylindole . This guide addresses the specific challenges of functionalizing 2-methylindole, a substrate that presents a unique "Steric Paradox": the C2-methyl group electronically activates the C3 position (via hyperconjugation) while simultaneously physically shielding it.

Diagnostic Overview: The Steric Paradox

Before troubleshooting, confirm your issue stems from steric hindrance rather than electronic deactivation.

-

The Mechanism: 2-Methylindole is more nucleophilic at C3 than unsubstituted indole (

in some EAS reactions) due to electron donation from the methyl group. -

The Problem: While the attack is fast, the formation of the tetrahedral intermediate (Sigma complex) or the approach of bulky electrophiles creates severe steric strain with the C2-methyl group.

-

Symptoms of Steric Failure:

-

Reaction stalls at mono-substitution (e.g., in Bis(indolyl)methane synthesis).

-

Unexpected N-alkylation (N1) occurs because C3 is physically blocked.

-

Reversion of products (retro-Mannich/Friedel-Crafts) due to thermodynamic instability.

-

Troubleshooting Modules

Module A: Synthesis of Bis(indolyl)methanes (BIMs)

Issue: Reaction stalls or yields are low when condensing 2-methylindole with aldehydes/ketones. Context: This reaction requires two indole molecules to attack one carbonyl. The second attack is often blocked by the C2-methyl group of the first indole unit.

Troubleshooting Protocol:

| Variable | Recommendation | Technical Rationale |

| Catalyst | Switch to Molecular Iodine ( | Traditional Lewis acids ( |

| Solvent | Ethanol-Water (1:1) or Acetonitrile | Protic solvents stabilize the charged intermediate via H-bonding, lowering the activation energy for the second addition. |

| Activation | Ultrasonication | Acoustic cavitation generates local hot spots, overcoming the steric energy barrier for the difficult second C-C bond formation. |

Validated Protocol: Iodine-Catalyzed BIM Synthesis Based on Bandgar et al. and Green Chemistry principles.

-

Stoichiometry: Mix 2-methylindole (2.0 mmol) and Aldehyde (1.0 mmol).

-

Catalyst: Add Molecular Iodine (

) (5 mol%). -

Solvent: Dissolve in Acetonitrile (

, 5 mL). -

Reaction: Stir at room temperature. Monitor TLC.

-

Note: If using a ketone (sterically demanding), heat to 60°C.

-

-

Quench: Add aqueous

(10%) to remove iodine. -

Isolation: Extract with Ethyl Acetate. The product often precipitates upon adding water.

Module B: Regioselectivity (N1 vs. C3)

Issue: Electrophile attaches to Nitrogen (N1) instead of Carbon (C3). Context: When C3 is hindered by the C2-methyl group, the reaction follows the path of least steric resistance (N1), especially under basic conditions.

Decision Matrix:

-

IF you want C3-Alkylation :

-

Avoid: Strong bases (NaH, KOtBu). These deprotonate N1, making it a hard nucleophile.

-

Use: Hydrogen Autotransfer conditions (Iridium catalysts) or Brønsted acids.

-

Solvent: Use protic solvents (TFE, HFIP) which H-bond to N1, "protecting" it and forcing reaction at C3.

-

-

IF you want N1-Alkylation :

-

Use:

in DMF. The "Cesium Effect" and polar aprotic solvent favor N-attack.

-

Module C: Advanced C-H Activation

Issue: Standard Friedel-Crafts fails due to extreme steric bulk. Solution: Switch mechanism to Transition Metal Catalyzed C-H Activation.

Workflow:

-

Catalyst: Ruthenium (

) or Rhodium (Cp*Rh). -

Directing Group: If C3 is absolutely inaccessible, use N-directing groups (pyrimidyl) to activate C2 (if H is present) or C4/C7.

-

Benefit: Metal coordination brings the reactants together in a pre-organized sphere, bypassing the collisional steric barrier of standard bimolecular reactions.

Visualizations

Diagram 1: Troubleshooting Logic Flow

Use this decision tree to diagnose low yields.

Caption: Diagnostic flow for identifying the root cause of failure in 2-methylindole substitutions.

Diagram 2: The Steric Bottleneck in BIM Synthesis

This diagram illustrates where the reaction fails during the synthesis of Bis(indolyl)methanes.

Caption: Mechanistic pathway showing the critical steric bottleneck during the second indole addition.

FAQ: Rapid Response

Q: Can I use 2-methylindole in a Mannich reaction? A: Yes, but the elimination of the amine to form the reactive intermediate (gramine derivative) can be slower. If using pre-formed iminium salts (Eschenmoser’s salt), the reaction is highly efficient at C3.

Q: Why is my product decomposing on the silica column? A: 2-Methylindole derivatives, especially BIMs, can be acid-sensitive. The C2-methyl group stabilizes the carbocation formed by protonation at C3, facilitating the reverse reaction (retro-Friedel-Crafts).

-

Fix: Neutralize your silica gel with 1% Triethylamine (TEA) before loading the column.

Q: I need to oxidize the C2-Methyl group to an aldehyde. How? A: This is difficult due to the reactive C3 position.

-

Protocol: Protect N1 (Acetyl/Boc)

Use

References

-

Bandgar, B. P., & Shaikh, K. A. (2003). "Molecular iodine-catalyzed synthesis of bis(indolyl)methanes under mild and solvent-free conditions." Tetrahedron Letters, 44(9), 1959-1961.

-

Maji, M., et al. (2022).[1][2][3] "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." The Journal of Organic Chemistry, 87, 5603-5616.[3]

-

Li, H., et al. (2015).[4] "Regiodivergent Switchable N1- and C3-Alkylation of Indoles." The Journal of Organic Chemistry.

-

Deb, M. L., & Bhuyan, P. J. (2006). "Uncatalyzed synthesis of bis(indolyl)methanes in aqueous medium." Tetrahedron Letters, 47(9), 1441-1443.

Sources

- 1. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 4. Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Oxalyl Chloride Removal in Indole Synthesis

[1]

Topic: Removing Unreacted Oxalyl Chloride from Indole Synthesis Mixtures Document ID: TS-IND-OXC-004 Last Updated: February 26, 2026 Status: Active

Core Directive & Scientific Context

The "Phantom Acid" Hazard

In indole synthesis—particularly during the formation of glyoxylyl chloride intermediates (e.g., for Friedel-Crafts cyclization) or the activation of indole-3-carboxylic acids—oxalyl chloride (

The critical failure point is not the reagent itself, but its latent acidity . Unreacted oxalyl chloride is relatively stable in anhydrous organic solvents.[1] However, upon exposure to moisture (atmospheric or aqueous workup), it hydrolyzes violently:[1]

1Why this fails:

-

Acid Sensitivity: Many indole derivatives (especially

-Boc protected or electron-rich indoles) degrade or polymerize in the presence of strong acid ( -

Catalyst Poisoning: If the next step involves transition metal catalysis (e.g., Pd-catalyzed coupling), traces of

or -

Safety: The generation of

gas in a sealed waste container is a pressure hazard.[1][2]

Decision Matrix: Selecting a Removal Strategy

Do not apply a "one-size-fits-all" approach. Use this logic flow to determine the safest removal method for your specific intermediate.

Figure 1: Decision tree for selecting the appropriate oxalyl chloride removal method based on substrate stability.

Technical Protocols

Method A: Azeotropic Distillation (The Gold Standard)

Best for: Acid-sensitive intermediates, Acid Chlorides, and Scale-up.

Mechanism: Oxalyl chloride (bp 63-64°C) can be stubborn to remove solely by vacuum due to its tendency to solubilize in the crude oil.[1] Toluene forms a pseudo-azeotrope (entrainer) that co-distills the oxalyl chloride, effectively "sweeping" it out of the reaction mixture.

Step-by-Step Workflow:

-

Initial Strip: Concentrate the reaction mixture on a rotary evaporator at 30–35°C (bath temp) under moderate vacuum (start at 200 mbar, ramp to 50 mbar).

-

The Entrainment: Redissolve the oily residue in anhydrous Toluene (approx. 3-5 volumes relative to crude).

-

Why Toluene? It has a higher boiling point (110°C) than oxalyl chloride, ensuring the toxic reagent is driven off before the solvent dries completely.[1]

-

-

The Strip (Repeat): Concentrate again. Repeat this Toluene addition/strip cycle 3 times .

-

Verification: The final residue should be free of the sharp, acrid smell of oxalyl chloride.[1]

Method B: The Methanol Quench (Chemical Destruction)

Best for: Stable intermediates where methyl ester formation is acceptable or irrelevant.

Mechanism:

Step-by-Step Workflow:

-

Cooling: Cool the reaction mixture to 0°C (ice bath).

-

Dilution: Dilute with DCM (if not already the solvent).[1][2]

-

Controlled Addition: Add dry Methanol dropwise.

-

Scavenging (Optional): If the product is moderately acid-sensitive, include Pyridine or Triethylamine (TEA) (3.0 equiv relative to oxalyl chloride) in the methanol solution to immediately neutralize the generated

.[1]

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Pump Corrosion | Install a Trap: Use a secondary cold trap (Liquid | |

| Dark/Black Product | Polymerization of indole due to acid generation during concentration.[1] | Switch to Method A: You likely used Method B or insufficient vacuum.[1] Use Toluene azeotrope. Add a base (e.g., 2,6-lutidine) before concentration if the intermediate allows.[1] |

| "Pop" Sound / Fumes | Water entered the rotovap bath or flask during concentration.[1][3] | Dry Strictly: Ensure all glassware is oven-dried. The "pop" is the violent hydrolysis of |

| New Spot on TLC | Formation of Dimethyl Oxalate or Methyl Ester side product.[1] | Check Reagents: If you used Method B (MeOH quench), you formed dimethyl oxalate.[1][2] It can usually be removed by aqueous washing or sublimation.[1] |

Frequently Asked Questions (FAQ)